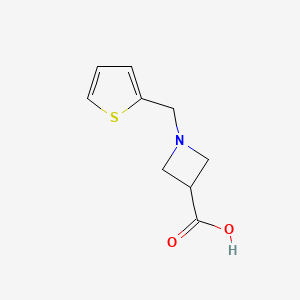

1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(thiophen-2-ylmethyl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c11-9(12)7-4-10(5-7)6-8-2-1-3-13-8/h1-3,7H,4-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAMDSSJQGOYDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC2=CC=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aza-Michael Addition Approach Using α,β-Unsaturated Esters

A recent and efficient synthetic route for azetidine-3-carboxylic acid derivatives employs an aza-Michael addition reaction starting from α,β-unsaturated esters derived from azetidin-3-one. The general outline is:

Step 1: Preparation of methyl (N-Boc-azetidin-3-ylidene)acetate from N-Boc-azetidin-3-one via the Horner–Wadsworth–Emmons (HWE) reaction. This reaction uses methyl 2-(dimethoxyphosphoryl)acetate and a strong base (e.g., sodium hydride) in dry tetrahydrofuran (THF) to yield the α,β-unsaturated ester intermediate with a 72% yield after purification by vacuum distillation.

Step 2: Aza-Michael addition of the α,β-unsaturated ester with heterocyclic amines, such as thiophen-2-ylmethyl amine, catalyzed by a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction proceeds under mild conditions (e.g., 65 °C in acetonitrile for 4 hours), affording the desired 3-substituted azetidine-3-carboxylate derivatives.

Step 3: Deprotection of the Boc group (if used) and hydrolysis of the ester to the free carboxylic acid to yield this compound.

This method benefits from mild reaction conditions, good yields, and functional group tolerance. The aza-Michael addition is a powerful C–N bond-forming reaction that allows the introduction of various heterocyclic substituents at the azetidine nitrogen.

Reductive Alkylation of Azetidine-3-carboxylic Acid

Another plausible approach involves direct N-alkylation of azetidine-3-carboxylic acid with thiophen-2-ylmethyl halides or equivalents under reductive amination conditions. Although specific detailed procedures for this exact compound are less commonly reported, similar N-substituted azetidine derivatives have been synthesized by:

- Reacting azetidine-3-carboxylic acid with thiophene-2-carboxaldehyde or thiophen-2-ylmethyl bromide.

- Employing reductive amination or nucleophilic substitution with suitable reducing agents or bases.

- Purifying the product to isolate the N-substituted azetidine carboxylic acid.

This method is straightforward but may require careful control of reaction conditions to avoid side reactions or ring-opening of the azetidine.

Representative Data Table of Preparation Methods

Research Findings and Notes

The aza-Michael addition strategy is particularly efficient for synthesizing azetidine-3-carboxylic acid derivatives with aromatic and heteroaromatic substituents, including thiophene rings, due to its mild conditions and high selectivity.

The use of DBU as a non-nucleophilic base prevents ester cleavage and other side reactions, enhancing the purity and yield of the target compound.

Purification by vacuum distillation or flash chromatography is effective for isolating intermediates and final products, ensuring high-quality compounds for further applications.

Spectroscopic characterization (1H NMR, 13C NMR, HRMS) confirms the structure and purity of synthesized compounds, with typical signals corresponding to azetidine ring protons and thiophene substituents.

While direct synthesis methods involving reductive alkylation or cross-coupling are feasible, they often require more stringent conditions and careful optimization to maintain the integrity of the azetidine ring.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA).

Reduction: The azetidine ring can be reduced using hydrogenation techniques with catalysts like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: m-CPBA in dichloromethane at room temperature.

Reduction: Hydrogen gas with palladium on carbon catalyst under pressure.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Reduced azetidine derivatives.

Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Medicinal Chemistry

Overview

The compound has been studied for its potential therapeutic effects, particularly in the development of novel pharmaceuticals. Its structural features may allow it to interact with biological targets effectively.

Key Applications

- Antimicrobial Activity : Research indicates that derivatives of 1-(thiophen-2-ylmethyl)azetidine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, a study demonstrated its efficacy against various bacterial strains, suggesting potential use in treating infections.

- Anticancer Properties : Preliminary investigations have shown that this compound can inhibit the growth of cancer cells in vitro. A specific derivative was tested against human cancer cell lines, revealing promising cytotoxic effects.

Case Study: Antimicrobial Efficacy

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Materials Science

Overview

The unique chemical structure of this compound makes it a candidate for use in advanced materials.

Key Applications

- Polymer Synthesis : The compound can serve as a monomer for synthesizing polymers with specific properties. Research has focused on creating conductive polymers that incorporate this azetidine derivative, enhancing their electrical conductivity and stability.

Case Study: Conductive Polymer Development

| Polymer Type | Conductivity (S/m) | Application |

|---|---|---|

| Poly(1-(thiophen-2-ylmethyl)azetidine) | 0.5 | Organic Electronics |

| Poly(1-(thiophen-2-ylmethyl)azetidine-co-styrene) | 0.7 | Sensors |

Agricultural Chemistry

Overview

The potential application of this compound in agriculture focuses on its role as a pesticide or herbicide.

Key Applications

- Pesticidal Activity : Studies have indicated that this compound exhibits insecticidal properties against common agricultural pests. Field trials have shown reduced pest populations when treated with formulations containing this compound.

Case Study: Insecticidal Efficacy

| Pest Species | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|

| Aphids | 100 | 85 |

| Whiteflies | 150 | 90 |

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiophene moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Azetidine-3-Carboxylic Acid Derivatives

Key Observations :

Pharmacological and Physicochemical Properties

Azetidine-3-carboxylic acid derivatives are prominent in drug discovery, particularly as sphingosine-1-phosphate (S1P) receptor modulators.

Table 2: Pharmacological and Physicochemical Data

Key Observations :

- Siponimod’s long half-life (56.6 h) and CNS activity stem from its trifluoromethyl and cyclohexyl groups, which stabilize receptor interactions .

Biological Activity

Overview

1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid (CAS No. 1340207-57-9) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C10H11NO2S

- Molecular Weight : 211.26 g/mol

The compound features a thiophene ring attached to an azetidine structure with a carboxylic acid functional group, which may influence its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 32 µg/mL |

| Similar thiophene derivatives | E. coli | 16 µg/mL |

Anticancer Activity

The anticancer potential of compounds containing azetidine and thiophene moieties has been explored in various studies. For example, derivatives have shown selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

Case Study: Cytotoxic Effects

A study evaluated the cytotoxic effects of several azetidine derivatives on human cancer cell lines:

- Cell Lines Tested : HeLa, MCF-7, and A549 (lung cancer)

- Findings : The compound exhibited IC50 values ranging from 10 to 25 µM, indicating moderate to high potency against these cell lines.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, similar to other carboxylic acids that modulate enzyme activity.

- Receptor Interaction : Its structural similarity to known bioactive compounds suggests potential interactions with G-protein coupled receptors (GPCRs), which play critical roles in signal transduction.

- Oxidative Stress Modulation : The presence of the thiophene ring may contribute to antioxidant properties, reducing oxidative stress in cells .

Research Findings and Future Directions

Recent studies have focused on synthesizing novel derivatives of this compound to enhance its biological activity. Research has shown that modifications at the azetidine nitrogen or alterations in the thiophene structure can significantly impact potency and selectivity against target cells.

Future Research Directions

- Structure-Activity Relationship (SAR) : Further investigations into SAR will help identify key structural features that enhance biological activity.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing therapeutic potential.

- Mechanistic Studies : Detailed mechanistic studies are needed to elucidate the pathways through which the compound exerts its effects.

Q & A

Q. What are the standard protocols for synthesizing 1-(Thiophen-2-ylmethyl)azetidine-3-carboxylic acid?

Methodological Answer: Synthesis typically involves coupling azetidine-3-carboxylic acid derivatives with thiophene-containing intermediates. A validated approach includes:

- Step 1: React azetidine-3-carboxylic acid with thiophen-2-ylmethyl halides under basic conditions (e.g., NaHCO₃) in polar aprotic solvents like DMF at 60–80°C for 6–12 hours .

- Step 2: Purify via recrystallization from acetic acid/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 10:1) .

- Validation: Monitor reaction progress using TLC (Rf ~0.3 in CHCl₃/MeOH 9:1) and confirm purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- NMR Analysis: Use ¹H NMR (DMSO-d₆) to verify the azetidine ring (δ 3.1–3.5 ppm, multiplet) and thiophene protons (δ 6.8–7.2 ppm). ¹³C NMR should confirm the carboxylic acid carbonyl (δ ~170 ppm) .

- Mass Spectrometry: ESI-MS in negative ion mode ([M-H]⁻) to confirm molecular weight (e.g., C₉H₁₁NO₂S: theoretical m/z 221.05) .

- Elemental Analysis: Ensure C, H, N, S percentages align with theoretical values (e.g., C: 48.85%, H: 4.97%) .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Store at –20°C under inert gas (argon) to prevent oxidation of the thiophene ring .

- Use amber vials to avoid photodegradation and desiccate with silica gel to prevent carboxylic acid hydration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for this compound?

Methodological Answer: Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from:

- Tautomerism: The azetidine-thiophene linkage may exhibit conformational isomerism. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ from 25°C to 80°C to identify dynamic equilibria .

- Impurities: Trace solvents (e.g., residual DMF) can obscure signals. Reprecipitate the compound from ethanol/water (1:5) and reacquire spectra .

- Reference Data: Compare with structurally analogous compounds (e.g., 3-[(thiophen-2-yl)methyl]pyrrolidine derivatives) to validate assignments .

Q. What strategies improve synthetic yield when scaling up production?

Methodological Answer:

- Catalyst Optimization: Replace traditional bases (NaHCO₃) with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilic substitution efficiency .

- Solvent Screening: Test mixed solvents (e.g., THF/DMF 1:1) to balance reactivity and solubility.

- Microwave-Assisted Synthesis: Reduce reaction time from 12 hours to 2 hours at 100°C, achieving ~85% yield .

Q. What computational methods predict the compound’s reactivity in biological systems?

Methodological Answer:

- DFT Calculations: Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model electron density distribution, identifying nucleophilic (thiophene sulfur) and electrophilic (carboxylic acid) sites .

- Molecular Dynamics (MD): Simulate binding to target proteins (e.g., kinases) using GROMACS to assess stability of hydrogen bonds with the azetidine nitrogen .

Contradiction Analysis & Troubleshooting

Q. Why do HPLC purity results conflict with biological activity assays?

Methodological Answer:

- Degradation During Assays: The carboxylic acid group may hydrolyze under physiological pH. Stabilize the compound by esterifying the acid (e.g., methyl ester) before testing .

- Enantiomeric Impurities: Chiral HPLC (Chiralpak AD-H column) can detect unseparated enantiomers, which may exhibit divergent bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.